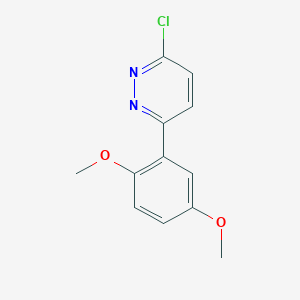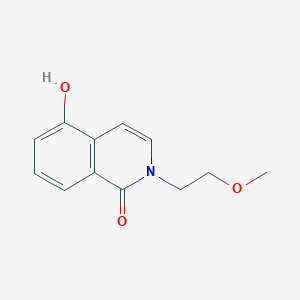
5-(4-Methanesulfonylphenoxy)pentanoic acid
Overview
Description
5-(4-Methanesulfonylphenoxy)pentanoic acid is a chemical compound with the CAS Number: 1157777-51-9 . It has a molecular weight of 272.32 and its IUPAC name is 5-[4-(methylsulfonyl)phenoxy]pentanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(4-Methanesulfonylphenoxy)pentanoic acid is 1S/C12H16O5S/c1-18(15,16)11-7-5-10(6-8-11)17-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) . The compound contains a total of 34 bonds, including 18 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring and 1 aliphatic carboxylic acid .Scientific Research Applications
Molecular Chemistry and Synthesis
- The compound has been explored in the context of molecular rearrangements, such as the Westphalen rearrangement, indicating its potential as a precursor in synthetic organic chemistry (Knights & Hanson, 2004).
- Cobalt(II) complexes involving similar structured ligands have been synthesized, showcasing the utility of such compounds in the development of metal-organic frameworks and coordination chemistry (Huxel & Klingele, 2015).
Green Chemistry and Sustainability
- Research on converting γ-valerolactone, a biomass-derived platform molecule, into pentanoic acid, demonstrates the role of such compounds in sustainable chemical synthesis and the biorefinery concept (Al‐Naji et al., 2020).
Material Science and Photophysics
- Investigations into the vibrational spectroscopic properties of related compounds, like fibrate hypolipidemic agents, provide a foundation for understanding the photophysical properties of organic molecules, which can be useful in designing optical materials and drugs (Priya, Benitta, & James, 2011).
Radiopaque Materials
- Synthesis and characterization of iodinated compounds for X-ray imaging applications highlight the potential of structurally related compounds in medical diagnostics and imaging technologies (Gopan, Susan, Jayadevan, & Joseph, 2021).
Safety and Hazards
The safety information for 5-(4-Methanesulfonylphenoxy)pentanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves, and if on skin, washing with plenty of soap and water .
properties
IUPAC Name |
5-(4-methylsulfonylphenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-18(15,16)11-7-5-10(6-8-11)17-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVKOJFNJCZUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methanesulfonylphenoxy)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)
![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)
![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)
![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)
![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)